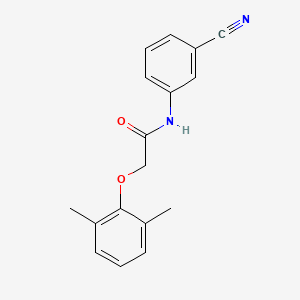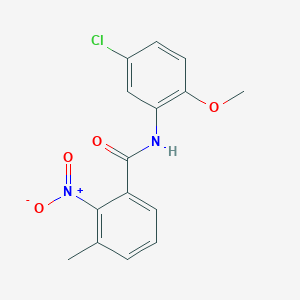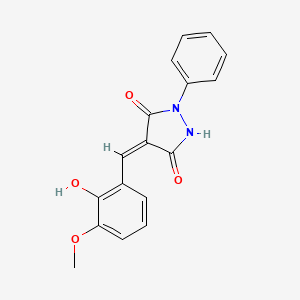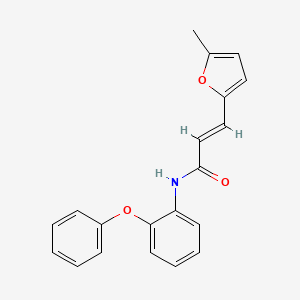
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in cells.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, this compound increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to increased fat burning and decreased fat storage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase fatty acid oxidation, reduce lipogenesis, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle. In addition, this compound has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased endurance performance.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for PPARδ activation, as well as its ability to be administered orally. However, it also has several limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a doping agent in sports, which has led to increased scrutiny of its use and potential detection methods. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This intermediate is then reacted with 1,3-benzodioxole to form the desired product, this compound. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, this compound has been found to enhance endurance performance in animal models, which has led to its investigation as a potential doping agent in sports.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)19-8-15(18)17-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLFVNOHPBCRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)




![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

